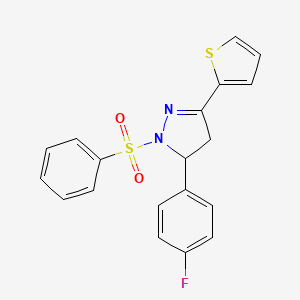
5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Overview
Description
5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied. It has been reported to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in pain and inflammation. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. Additionally, this compound has been reported to reduce the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages and limitations for lab experiments. One of the significant advantages is its ability to inhibit the activity of COX-2, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been reported to exhibit potent anti-cancer properties, making it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in lab experiments.
Future Directions
There are several future directions for the study of 5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One of the significant future directions is the study of its potential applications in the treatment of pain and inflammation-related disorders. Additionally, this compound can be studied for its potential use in the treatment of cancer. Further studies can also be conducted to improve the solubility of this compound in water, making it more suitable for lab experiments. Finally, the study of the structure-activity relationship of this compound can provide insights into the development of more potent analogs with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Further studies can be conducted to explore its potential applications in the treatment of pain and inflammation-related disorders and cancer. Additionally, the study of the structure-activity relationship of this compound can provide insights into the development of more potent analogs with improved pharmacological properties.
Scientific Research Applications
5-(4-fluorophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-25-19)21-22(18)26(23,24)16-5-2-1-3-6-16/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMLRCOUHVVZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)

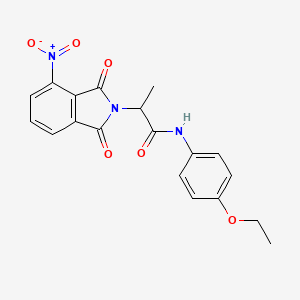
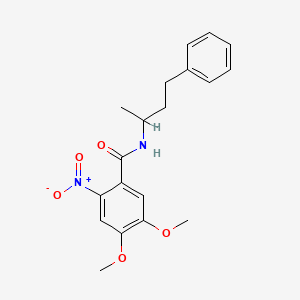

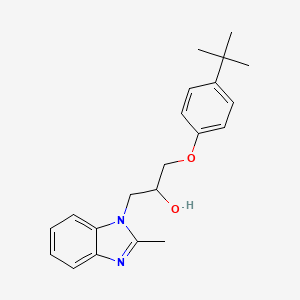
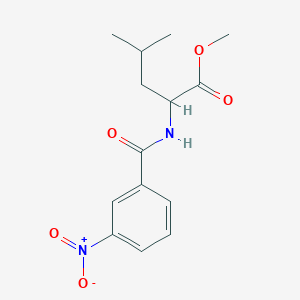
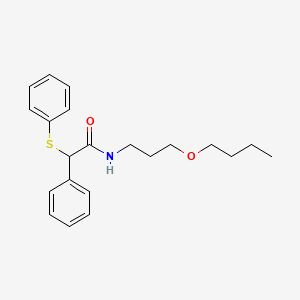
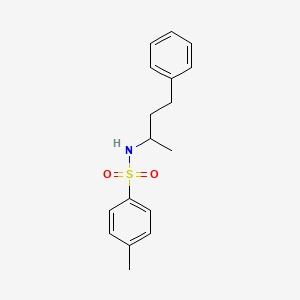
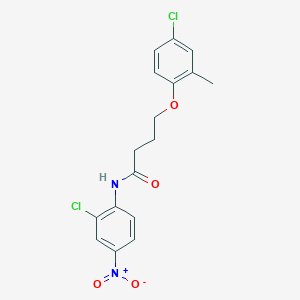
![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)
![methyl 4-[({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3981642.png)
![N-(2,5-dimethoxy-4-{[phenyl(phenylthio)acetyl]amino}phenyl)benzamide](/img/structure/B3981662.png)